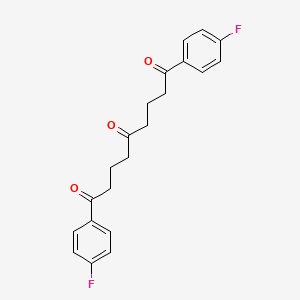
1,9-ビス(4-フルオロフェニル)ノナン-1,5,9-トリオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is a chemical compound with the molecular formula C21H20F2O3. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a nonane backbone with three ketone functionalities at positions 1, 5, and 9 .
科学的研究の応用
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione has diverse applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an impurity in pharmaceutical formulations, particularly in the context of Ezetimibe.
Industry: Utilized in the quality control and assurance processes during the production of pharmaceuticals.
作用機序
Target of Action
The primary targets of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione’s action are currently unknown . Understanding these effects will require further experimental studies and clinical trials.
生化学分析
Biochemical Properties
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione plays a significant role in biochemical reactions, particularly as an impurity intermediate of Ezetimibe, a cholesterol absorption inhibitor . This compound interacts with enzymes and proteins involved in cholesterol metabolism. The nature of these interactions includes binding to specific sites on enzymes, thereby influencing their activity. For instance, it may inhibit or activate enzymes that are crucial for cholesterol absorption and metabolism.
Cellular Effects
The effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Additionally, it can affect cell signaling pathways that regulate cholesterol uptake and storage .
Molecular Mechanism
At the molecular level, 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cholesterol metabolism and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cholesterol metabolism and other cellular processes. Toxic or adverse effects may be observed at very high doses, including potential damage to liver and other organs involved in lipid metabolism .
Metabolic Pathways
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate the synthesis, absorption, and storage of cholesterol. These interactions can influence metabolic flux and alter the levels of various metabolites involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, particularly in tissues involved in cholesterol metabolism .
Subcellular Localization
The subcellular localization of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione involves multiple steps, typically starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzaldehyde with a suitable nonane derivative under controlled conditions to form the desired trione structure . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
類似化合物との比較
Similar Compounds
Ezetimibe: A cholesterol absorption inhibitor with a similar structure but different functional groups.
1,9-Bis(4-chlorophenyl)nonane-1,5,9-trione: A similar compound with chlorine substituents instead of fluorine.
1,9-Bis(4-methylphenyl)nonane-1,5,9-trione: A similar compound with methyl substituents instead of fluorine.
Uniqueness
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs .
特性
IUPAC Name |
1,9-bis(4-fluorophenyl)nonane-1,5,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2O3/c22-17-11-7-15(8-12-17)20(25)5-1-3-19(24)4-2-6-21(26)16-9-13-18(23)14-10-16/h7-14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPNHJSQXBEVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)CCCC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
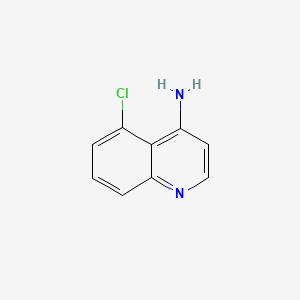


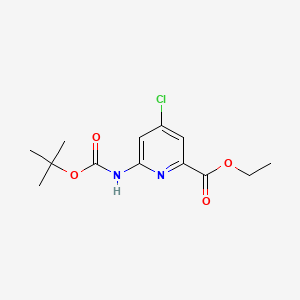
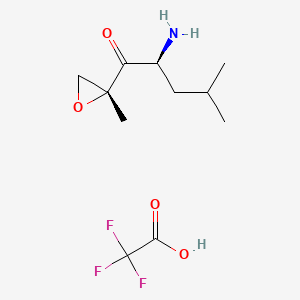
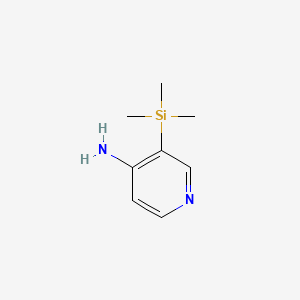
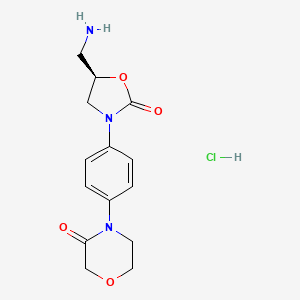

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)
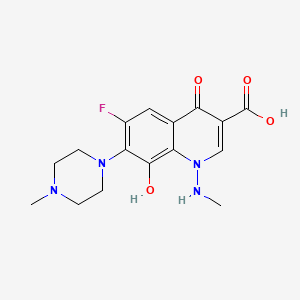
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

